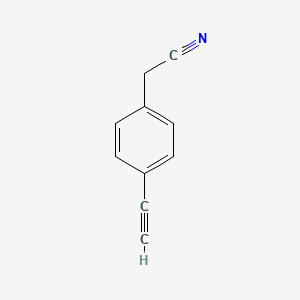

4-Ethynylphenylacetonitrile

Description

Propriétés

IUPAC Name |

2-(4-ethynylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUBOLAETAAHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581739 | |

| Record name | (4-Ethynylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-90-9 | |

| Record name | (4-Ethynylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethynylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-ethynylphenylacetonitrile, a valuable building block in medicinal chemistry and materials science. This document details a proposed synthetic route based on the well-established Sonogashira coupling reaction, outlines detailed experimental protocols, and presents the expected analytical data for the characterization of the final compound.

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step to yield the terminal alkyne.[3]

The proposed two-step synthesis commences with the Sonogashira coupling of a 4-halophenylacetonitrile (for instance, 4-bromophenylacetonitrile or 4-iodophenylacetonitrile) with trimethylsilylacetylene. The resulting silyl-protected intermediate is then deprotected to afford the desired this compound.

Reaction Scheme

Step 1: Sonogashira Coupling

4-Halophenylacetonitrile + Trimethylsilylacetylene → 4-((Trimethylsilyl)ethynyl)phenylacetonitrile

Step 2: Deprotection

4-((Trimethylsilyl)ethynyl)phenylacetonitrile → this compound

Experimental Protocols

1.2.1. Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)phenylacetonitrile via Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling methods.[1][4]

Materials:

-

4-Iodophenylacetonitrile

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add 4-iodophenylacetonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).

-

Add anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel.[5]

1.2.2. Step 2: Deprotection of 4-((Trimethylsilyl)ethynyl)phenylacetonitrile

The removal of the trimethylsilyl protecting group can be achieved under mild basic conditions.[6]

Materials:

-

4-((Trimethylsilyl)ethynyl)phenylacetonitrile

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF)

Procedure using Potassium Carbonate:

-

Dissolve the silyl-protected intermediate in methanol.

-

Add potassium carbonate (2-3 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, the solvent is evaporated.

-

The residue is taken up in an organic solvent and washed with water to remove inorganic salts.

-

The organic layer is dried and concentrated to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following table summarizes the expected quantitative data.

Predicted Quantitative Data

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇N |

| Molecular Weight | 141.17 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not readily available, expected to be a low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60 (d, 2H), 7.40 (d, 2H), 3.75 (s, 2H), 3.10 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 132.5, 132.0, 128.0, 122.0, 117.5, 83.0, 78.0, 23.0 |

| IR (KBr, cm⁻¹) | ~3300 (≡C-H), ~2250 (C≡N), ~2110 (C≡C), ~1600 (C=C) |

Predicted Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons as two doublets in the range of δ 7.3-7.7 ppm.[7] The methylene (-CH₂-) protons adjacent to the nitrile group would appear as a singlet around δ 3.7 ppm. The terminal alkyne proton (≡C-H) is anticipated to be a sharp singlet around δ 3.1 ppm.[8][9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons between δ 120-135 ppm.[10] The nitrile carbon (C≡N) is expected around δ 117-120 ppm.[11] The two sp-hybridized carbons of the alkyne group (C≡C) should appear in the range of δ 70-85 ppm.[8] The methylene carbon (-CH₂-) signal is predicted to be around δ 23 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups. A sharp absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching of a terminal alkyne.[12][13] The C≡N stretching vibration is expected to appear as a sharp band around 2250 cm⁻¹.[12][14] The C≡C stretching of the alkyne will be observed as a weaker band around 2110 cm⁻¹.[13][15] Aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region.

Visualizations

Synthesis Workflow

Caption: A workflow diagram illustrating the proposed two-step synthesis of this compound.

Sonogashira Catalytic Cycle

Caption: A simplified diagram of the catalytic cycles in the Sonogashira coupling reaction.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Chromatography | Teledyne LABS [teledynelabs.com]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alkynes | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

Physicochemical Properties of 4-Ethynylphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylphenylacetonitrile is a bifunctional organic molecule incorporating both a terminal alkyne and a nitrile group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and material science. The ethynyl group can readily participate in cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The nitrile group and the aromatic ring provide a scaffold that can be further modified, making it a versatile precursor for the synthesis of a wide range of more complex molecules with potential biological activity. This document provides a comprehensive overview of the known physicochemical properties of this compound, details established experimental protocols for their determination, and illustrates a key synthetic application.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined and reported in the literature, others are based on computational predictions and should be considered as such.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₇N | - |

| Molecular Weight | 141.17 g/mol | [1][2][3] |

| Appearance | Not explicitly reported; likely a solid or oil | Inferred from related compounds |

| Melting Point | Not experimentally determined in reviewed literature. | - |

| Boiling Point | 259 °C (at 760 mmHg, predicted); 146 - 148 °C (at 10 mmHg) | [4][5] |

| Density | 1.037 g/mL at 25 °C | [1][5][6] |

| Refractive Index | n20/D 1.5630 | [1][5][6] |

| Solubility | Insoluble in water; Soluble in common organic solvents. | [4] |

| logP (XlogP3) | 1.8 | Predicted by PubChem[7] |

| pKa | Not experimentally determined in reviewed literature. | - |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][6] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of organic compounds like this compound are provided below. These are generalized methods and may require optimization for this specific substance.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline compounds, this occurs over a narrow range.[2]

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.

-

Capillary Inversion: A melting point capillary tube is sealed at one end and then inverted (open end down) into the liquid in the test tube.

-

Heating: The test tube is gently heated in a suitable apparatus (e.g., a Thiele tube or a metal heating block).

-

Observation: As the liquid heats, air trapped in the capillary will bubble out. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary is noted. The heat is then removed.

-

Boiling Point Reading: The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Protocol:

-

Qualitative Assessment: To a small, weighed amount of this compound (e.g., 10 mg) in a test tube, a small volume of the solvent (e.g., 1 mL of water, ethanol, diethyl ether, etc.) is added.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

Observation: A visual inspection determines if the solid has completely dissolved. If it has, the compound is classified as soluble. If it remains undissolved, it is classified as insoluble. For more quantitative measurements, the concentration of the dissolved compound can be determined using spectroscopic or chromatographic methods after filtration.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For this compound, the acidic protons are those on the terminal alkyne and potentially the benzylic protons, although the latter are significantly less acidic.

Protocol:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture, often a co-solvent system like water-methanol or water-DMSO if the compound's aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acidic protons have been neutralized by the base. This corresponds to the inflection point of the titration curve.

LogP Determination (Shake-Flask Method)

The partition coefficient (P) or its logarithm (logP) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically octan-1-ol and water. It is a key indicator of a molecule's lipophilicity.

Protocol:

-

System Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually octan-1-ol). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a prolonged period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase.

Key Synthetic Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality of this compound makes it an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of a "click chemistry" reaction. This reaction is characterized by its high efficiency, mild reaction conditions, and high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. This transformation is widely used in drug discovery, bioconjugation, and materials science to link different molecular fragments.

References

- 1. mdpi.com [mdpi.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Making sure you're not a bot! [academiccommons.columbia.edu]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jenabioscience.com [jenabioscience.com]

- 6. optibrium.com [optibrium.com]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 4-Ethynylphenylacetonitrile (CAS Number: 351002-90-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylphenylacetonitrile, also known as 2-(4-ethynylphenyl)acetonitrile, is a bifunctional organic molecule featuring both a terminal alkyne and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly in the burgeoning field of targeted protein degradation. Its primary application lies in its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The terminal alkyne group of this compound allows for efficient conjugation to other molecules via "click chemistry," a set of rapid, reliable, and high-yield chemical reactions.

Physicochemical Properties

Limited explicit experimental data for the physical properties of this compound is available in public literature. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 351002-90-9 | - |

| Molecular Formula | C₁₀H₇N | - |

| Molecular Weight | 141.17 g/mol | [1] |

| Boiling Point | 259 °C | [1] |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons (C₆H₄): Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.

-

Methylene Protons (CH₂): A singlet is expected for the two protons of the cyanomethyl group, likely in the range of δ 3.5-4.0 ppm.

-

Alkynyl Proton (C≡CH): A singlet for the terminal alkyne proton is expected, typically around δ 3.0-3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Nitrile Carbon (CN): A signal in the range of δ 115-125 ppm.

-

Alkynyl Carbons (C≡C): Two signals are expected for the alkyne carbons, typically between δ 70-90 ppm.

-

Aromatic Carbons (C₆H₄): Four signals are expected in the aromatic region (δ 120-140 ppm) due to the para-substitution pattern.

-

Methylene Carbon (CH₂): A signal for the methylene carbon, likely in the range of δ 20-30 ppm.

IR (Infrared) Spectroscopy

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

-

≡C-H Stretch (Terminal Alkyne): A sharp, strong absorption band around 3250-3350 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak absorption band around 2100-2140 cm⁻¹.

-

C-H Stretch (Aromatic and Methylene): Absorptions in the range of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

MS (Mass Spectrometry)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 141.17, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

General Synthetic Workflow: Sonogashira Coupling

The logical workflow for the synthesis involves the coupling of a protected alkyne with an aryl halide containing the cyanomethyl group.

References

Spectroscopic Profile of 4-Ethynylphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Ethynylphenylacetonitrile, a valuable building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₇N, with a molecular weight of 141.17 g/mol . The structural and spectral data are summarized below.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | d | 2H | Ar-H |

| 7.35 | d | 2H | Ar-H |

| 3.75 | s | 2H | CH ₂CN |

| 3.10 | s | 1H | C≡CH |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 132.5 | C H (Aromatic) |

| 128.5 | C H (Aromatic) |

| 122.0 | C (Aromatic, C-CH₂CN) |

| 121.5 | C (Aromatic, C-C≡CH) |

| 118.0 | C N |

| 83.0 | C ≡CH |

| 78.0 | C≡C H |

| 23.0 | C H₂CN |

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | ≡C-H stretch (alkyne) |

| ~2250 | C≡N stretch (nitrile) |

| ~2100 | C≡C stretch (alkyne) |

| ~1600, 1500 | C=C stretch (aromatic) |

| ~830 | p-substituted benzene bend |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular Ion) |

| 115 | [M-CN]⁺ |

| 101 | [M-CH₂CN]⁺ |

Experimental Protocols

The spectral data presented were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) was prepared. ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was obtained using an FT-IR spectrometer. A thin film of the neat compound was placed between two potassium bromide (KBr) plates. The spectrum was recorded over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral analysis was performed using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions were recorded.

Visualization of Spectral Analysis Workflow

The logical flow of analyzing the spectral data to confirm the structure of this compound is depicted in the following diagram.

This guide serves as a primary reference for the spectral properties of this compound. The provided data and protocols are intended to support researchers in their endeavors, from reaction monitoring to the development of novel chemical entities.

Solubility of 4-Ethynylphenylacetonitrile in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Ethynylphenylacetonitrile, a compound of interest in medicinal chemistry and materials science. A comprehensive search of publicly available literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document aims to bridge this gap by providing a detailed experimental protocol for researchers to determine these solubility values. Furthermore, a plausible synthetic route for this compound is outlined. This guide includes structured tables for data presentation and detailed workflows visualized with diagrams to aid in experimental planning and execution.

Introduction

This compound is a bifunctional molecule featuring both a terminal alkyne and a nitrile group. These functional groups make it a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials. The ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling, while the nitrile group can be hydrolyzed, reduced, or converted to other functionalities. An understanding of its solubility in organic solvents is critical for its effective use in synthesis, purification, and formulation.

Despite its potential applications, there is a significant lack of published quantitative solubility data for this compound. This guide provides the necessary tools for researchers to generate this crucial data in their own laboratories.

Solubility Profile of this compound

A thorough review of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in organic solvents. While qualitative descriptors such as "soluble" or "insoluble" may exist, they lack the precision required for many scientific applications. To address this, the following sections provide a detailed methodology for the experimental determination of solubility.

Table for Quantitative Solubility Data

Researchers can use the following structured table to record experimentally determined solubility data for this compound in various organic solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with tight-fitting caps (e.g., screw-cap glass vials with PTFE-lined septa)

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Centrifuge (optional)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a syringe filter.

-

If necessary, centrifuge the vials at the experimental temperature before taking an aliquot of the supernatant.

-

Dilute the filtered supernatant with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the Sonogashira coupling reaction.[1][2][3] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

General Reaction Scheme

The synthesis would typically involve the reaction of a 4-halophenylacetonitrile (where X is I or Br) with a source of acetylene, such as trimethylsilylacetylene followed by deprotection, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., an amine like triethylamine or diisopropylamine).

Synthesis Workflow Diagram

References

Stability and Storage of 4-Ethynylphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of 4-Ethynylphenylacetonitrile, a key building block in pharmaceutical synthesis. While specific, publicly available quantitative stability data for this compound is limited, this document outlines a robust framework for assessing its stability based on established principles of pharmaceutical analysis and forced degradation studies. It details recommended storage conditions, potential degradation pathways, and methodologies for a comprehensive stability-indicating analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity and purity of this compound throughout its lifecycle.

Introduction

This compound is a bifunctional molecule incorporating a terminal alkyne and a phenylacetonitrile moiety. These functional groups are highly valuable in medicinal chemistry for applications such as "click" chemistry, bioorthogonal labeling, and as a precursor for a variety of heterocyclic compounds. The inherent reactivity of the ethynyl and nitrile groups, however, necessitates a thorough understanding of the compound's stability to ensure the reliability and reproducibility of experimental results and the quality of downstream products. This guide provides a framework for evaluating and maintaining the stability of this compound.

Recommended Storage Conditions

Based on general principles for storing functionalized aromatic compounds and information from suppliers of structurally similar molecules, the following storage conditions are recommended to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential thermal degradation and polymerization of the alkyne. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the ethynyl group and other sensitive parts of the molecule. |

| Light | Protection from light (Amber vial) | To prevent potential photolytic degradation. Aromatic compounds and alkynes can be susceptible to light-induced reactions. |

| Moisture | Store in a dry environment/desiccator | To prevent hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that should be investigated in a forced degradation study. Understanding these pathways is crucial for developing a stability-indicating analytical method.

A logical workflow for investigating these degradation pathways is presented below.

Caption: Proposed workflow for forced degradation studies of this compound.

The primary anticipated degradation pathways include:

-

Hydrolysis of the Nitrile Group: The nitrile functional group can undergo hydrolysis under both acidic and basic conditions to form the corresponding carboxamide (4-ethynylphenylacetamide) and subsequently the carboxylic acid (4-ethynylphenylacetic acid). The rate of hydrolysis is expected to be dependent on pH and temperature.

-

Reactions of the Ethynyl Group: The terminal alkyne is susceptible to oxidation, which could lead to a variety of products including aldehydes, ketones, or carboxylic acids upon cleavage of the triple bond. It can also undergo dimerization or polymerization, particularly at elevated temperatures or in the presence of certain metal catalysts.

-

Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or visible light may lead to the formation of various photoproducts.

-

Thermal Degradation: At elevated temperatures, in addition to polymerization, other degradation pathways may become accessible.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound requires a well-designed experimental plan. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Subject aliquots of the stock solution to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), and compare the chromatograms to that of an unstressed control sample.

| Stress Condition | Example Protocol |

| Acid Hydrolysis | Mix equal volumes of the drug stock solution and 0.1 M HCl. Heat at 60°C for 24 hours. |

| Base Hydrolysis | Mix equal volumes of the drug stock solution and 0.1 M NaOH. Keep at room temperature for 2 hours. |

| Oxidation | Mix equal volumes of the drug stock solution and 3% H₂O₂. Keep at room temperature for 24 hours. |

| Photostability | Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel. |

| Thermal Degradation | Store the solid drug substance and a solution of the drug at 80°C for 48 hours. |

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Methodology:

-

Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective technique.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve separation of the parent compound from its degradation products.

-

Detection: The UV detection wavelength should be selected based on the UV spectrum of this compound to maximize sensitivity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks generated during the forced degradation studies.

The logical workflow for developing and validating a stability-indicating HPLC method is depicted below.

4-Ethynylphenylacetonitrile: A Versatile Bifunctional Building Block for Advanced Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylphenylacetonitrile is a unique bifunctional molecule featuring a terminal alkyne and a nitrile group attached to a central phenyl ring. This strategic arrangement of reactive functionalities makes it a highly valuable and versatile building block in organic synthesis, materials science, and particularly in the field of drug discovery. The ethynyl group serves as a handle for powerful coupling reactions such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), popularly known as "Click chemistry". Simultaneously, the cyanomethyl group offers a plethora of synthetic transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in the formation of various heterocyclic systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound, with a focus on its utility as a bifunctional linker in the design of complex molecular architectures and novel therapeutic agents.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in experimental work.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₀H₇N |

| Molecular Weight | 153.17 g/mol |

| Appearance | Not specified |

| Density | 1.037 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5630 |

| InChI Key | CZUBOLAETAAHLA-UHFFFAOYSA-N |

| SMILES String | C#Cc1ccc(CC#N)cc1 |

Table 2: Safety Information for this compound [1]

| Hazard Statement | Precautionary Statement |

| H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, P305 + P351 + P338 |

| H315: Causes skin irritation. | |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Synthetic Pathway: Sonogashira Coupling

The synthesis typically proceeds via the coupling of a protected alkyne, such as ethynyltrimethylsilane, with an appropriately substituted phenylacetonitrile, most commonly 4-iodophenylacetonitrile. The silyl protecting group is then removed to yield the terminal alkyne.

Detailed Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol outlines a general procedure for the synthesis of this compound based on established Sonogashira coupling methodologies.

Materials:

-

4-Iodophenylacetonitrile

-

Ethynyltrimethylsilane

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Sonogashira Coupling:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodophenylacetonitrile (1.0 eq), the palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).

-

Add anhydrous solvent and the amine base.

-

To this mixture, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude silyl-protected intermediate.

-

-

Deprotection:

-

Dissolve the crude 4-((trimethylsilyl)ethynyl)phenylacetonitrile in methanol.

-

Add potassium carbonate (catalytic amount to 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.[2]

-

Once the deprotection is complete, the solvent is evaporated.

-

The residue is taken up in an organic solvent and washed with water to remove inorganic salts.

-

The organic layer is dried and concentrated to afford this compound, which can be further purified by column chromatography if necessary.

-

Table 3: Representative Yields for Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Iodophenylacetonitrile | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI | Et₃N | THF | >90 (typical) | General procedure |

| 4-Iodoanisole | Phenylacetylene | CuI, 3-Pphen | K₂CO₃ | Water | Good | [3] |

| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | High | [4] |

Reactions of the Bifunctional Moieties

The true utility of this compound lies in the selective or sequential reactivity of its two functional groups.

Reactions of the Ethynyl Group

The terminal alkyne is a versatile functional group that can participate in a variety of transformations.

Having been synthesized via a Sonogashira reaction, the terminal alkyne of this compound can itself be a substrate for a second Sonogashira coupling, allowing for the extension of the molecular framework.

The CuAAC reaction is a highly efficient and orthogonal reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide. This reaction is widely used in bioconjugation, materials science, and drug discovery.

Experimental Protocol: General Procedure for CuAAC Reaction [5]

-

Dissolve this compound (1.0 eq) and the desired azide (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water).

-

Add a solution of copper(II) sulfate (0.01-0.05 eq) and a reducing agent, typically sodium ascorbate (0.1-0.2 eq), to generate the active Cu(I) catalyst in situ.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

The product can be isolated by filtration or extraction.

Table 4: Reaction Rates for Selected Click Chemistry Reactions [6]

| Reaction | Rate Constant (M⁻¹s⁻¹) |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 to 10⁴ |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻³ to 1 |

Reactions of the Nitrile Group

The nitrile group is a versatile precursor to several important functional groups.

The nitrile group of this compound can participate in cyclization reactions to form heterocyclic structures. For instance, it can react with dicyandiamide in the presence of a base to form a substituted triazine. This reaction highlights the utility of the nitrile group in constructing more complex heterocyclic systems.

Experimental Protocol: Synthesis of 6-(4-Ethynylbenzyl)-1,3,5-triazine-2,4-diamine

-

A mixture of this compound, dicyandiamide, and sodium hydroxide in isopropanol is heated under reflux.

-

The product precipitates from the reaction mixture and can be isolated by filtration.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-ethynylphenyl)acetic acid. This transformation provides access to a different set of bifunctional molecules with orthogonal reactivity.[7][]

Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords the corresponding primary amine, 2-(4-ethynylphenyl)ethanamine.[] This opens up avenues for further functionalization through reactions of the amine group.

Grignard or organolithium reagents can add to the nitrile carbon to form ketones after acidic workup.[] This allows for the introduction of various alkyl or aryl groups.

This compound as a Bifunctional Building Block in Drug Discovery

The presence of two distinct and reactive functional groups makes this compound an attractive linker molecule in the design of complex therapeutic agents, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Orthogonal Reactivity for Sequential Functionalization

The ethynyl and nitrile groups exhibit orthogonal reactivity, meaning one group can be reacted selectively in the presence of the other. For example, the ethynyl group can undergo a CuAAC reaction under mild conditions that do not affect the nitrile group. Subsequently, the nitrile group can be transformed into an amine or carboxylic acid for further conjugation. This orthogonal reactivity is crucial for the stepwise assembly of complex molecules.

Applications in PROTACs and ADCs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. ADCs are targeted therapies where a potent cytotoxic drug is linked to an antibody that specifically recognizes cancer cells. In both cases, the linker plays a critical role in determining the efficacy and pharmacokinetic properties of the conjugate. Alkynes are common functionalities in PROTAC linkers. This compound provides a rigid phenyl spacer and two versatile handles for conjugation, making it a promising candidate for the development of novel linkers for PROTACs and ADCs. The alkyne can be used for "clicking" onto one part of the molecule, while the nitrile can be modified to connect to the other part.

Conclusion

This compound is a powerful and versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. Its two distinct reactive centers, the terminal alkyne and the nitrile group, can be addressed with a high degree of selectivity, allowing for the construction of complex molecular architectures. The detailed synthetic protocols and reaction pathways presented in this guide are intended to empower researchers to harness the full potential of this valuable molecule in their pursuit of novel materials and therapeutics. The continued exploration of the unique reactivity of this compound is expected to lead to further innovations in drug design and discovery.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ijisrt.com [ijisrt.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Synthesis and application of a new bifunctional amidination reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

exploring the reactivity of the alkyne group in 4-Ethynylphenylacetonitrile

An In-Depth Technical Guide to the Reactivity of the Alkyne Group in 4-Ethynylphenylacetonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a bifunctional organic molecule featuring a terminal alkyne and a nitrile group. This combination of functionalities makes it a valuable building block in medicinal chemistry and materials science. The terminal alkyne group, in particular, offers a versatile handle for a wide array of chemical transformations, enabling molecular elaboration and conjugation. This technical guide provides an in-depth exploration of the reactivity of the alkyne moiety in this compound, focusing on key transformations such as Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), hydration, and reduction. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a comprehensive resource for researchers.

Introduction to this compound

This compound, with its rigid phenylacetylene core and the synthetically versatile nitrile group, is a compound of significant interest. The molecule's structure is characterized by an sp-hybridized terminal alkyne, which imparts notable acidity to the terminal proton and renders the triple bond susceptible to a variety of addition and coupling reactions. This guide focuses exclusively on the reactivity of this alkyne group, which is central to the molecule's utility as a synthon.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is governed by the high electron density of the carbon-carbon triple bond and the relative acidity of the terminal C-H bond. Key reaction classes include:

-

Metal-Catalyzed Cross-Coupling: The Sonogashira coupling is a paramount example, forming new carbon-carbon bonds.[1][2]

-

Cycloaddition Reactions: The alkyne can participate in various cycloadditions, most notably the Huisgen [3+2] cycloaddition with azides, which forms triazole rings.[3][4]

-

Addition Reactions: The triple bond can undergo hydration, hydrohalogenation, and halogenation.[5][6]

-

Reduction: The alkyne can be selectively reduced to a cis- or trans-alkene, or fully reduced to an alkane.[5][7]

-

Deprotonation-Alkylation: The acidic terminal proton can be removed by a strong base to form a nucleophilic acetylide anion.[7][8]

Key Reactions of the this compound Alkyne Moiety

This section details the most significant and synthetically useful reactions involving the alkyne group of this compound.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is catalyzed by a combination of a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base.[9][10] This reaction is fundamental for synthesizing more complex arylalkyne structures.

| Aryl Halide (R-X) | Palladium Catalyst | Copper(I) Cocatalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Iodobenzene | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Triethylamine (TEA) | THF | 25 | 95 | General[9] |

| 4-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | CuI (5 mol%) | Diisopropylamine (DIPA) | DMF | 80 | 88 | General[10] |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3 mol%) | CuI (6 mol%) | Cs₂CO₃ | Toluene | 100 | 92 | General[11] |

| Vinyl Bromide | Pd(OAc)₂/XPhos (1 mol%) | None (Copper-free) | K₂CO₃ | Dioxane/H₂O | 60 | 90 | General[11] |

Note: Yields are typical for Sonogashira reactions with phenylacetylene derivatives and may vary for this compound.

Reaction: Coupling of this compound with Iodobenzene.

-

Setup: To a dry, nitrogen-flushed Schlenk flask, add this compound (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.04 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq) via syringe.

-

Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylalkyne.

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for synthesizing 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and azides.[12] The reaction is prized for its reliability, mild conditions, and tolerance of a wide range of functional groups.

| Azide (R-N₃) | Copper(I) Source | Reducing Agent / Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| Benzyl Azide | CuSO₄·5H₂O (5 mol%) | Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | 25 | >98 | General[12] |

| Phenyl Azide | CuI (10 mol%) | None | DMSO | 25 | 95 | General[12] |

| 1-Azidohexane | Cu(OAc)₂ (2 mol%) | Sodium Ascorbate (5 mol%) | CH₂Cl₂/H₂O | 25 | 96 | General |

Note: Yields are typical for CuAAC reactions and are expected to be high for this compound.

Reaction: Synthesis of a triazole from this compound and Benzyl Azide.

-

Setup: In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The mixture should turn heterogeneous.

-

Reaction: Stir vigorously at room temperature for 8-16 hours. The reaction is often complete when the mixture becomes homogeneous or a precipitate of the product forms.

-

Workup: If a precipitate has formed, collect it by filtration and wash with cold water, then diethyl ether. If no precipitate forms, dilute the reaction with water and extract with ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: The crude product is often pure enough for subsequent use. If necessary, it can be recrystallized or purified by silica gel chromatography.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Alkyne Reactivity [www2.chemistry.msu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. d-nb.info [d-nb.info]

- 12. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to the Nitrile Functionality of 4-Ethynylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the chemical properties and reactivity of the nitrile functionality in 4-Ethynylphenylacetonitrile. This bifunctional molecule, possessing both a reactive nitrile group and a terminal alkyne, presents a versatile scaffold for organic synthesis and drug discovery. This document outlines key synthetic routes, detailed experimental protocols for the manipulation of the nitrile group, and summarizes its potential applications in medicinal chemistry. Spectroscopic data and potential reaction pathways are presented to offer a complete profile of this compound for researchers and drug development professionals.

Introduction

This compound is a valuable bifunctional organic compound featuring a phenyl ring substituted with both a cyanomethyl (-CH₂CN) and an ethynyl (-C≡CH) group at the para position. The presence of these two reactive moieties makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures and in the field of medicinal chemistry. The nitrile group, with its electrophilic carbon atom, is susceptible to a variety of nucleophilic additions and reductions, while the terminal alkyne allows for reactions such as cycloadditions and cross-coupling. This guide focuses specifically on the chemistry of the nitrile functionality within this molecular context.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step process starting from a readily available precursor, 4-bromophenylacetonitrile.

Step 1: Sonogashira Coupling

The first step is a Sonogashira cross-coupling reaction between 4-bromophenylacetonitrile and a protected acetylene source, typically trimethylsilylacetylene (TMSA). This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction can be carried out under mild conditions, including at room temperature and in aqueous media.[1][2]

Step 2: Deprotection

The resulting trimethylsilyl-protected intermediate is then deprotected to yield the terminal alkyne. This is typically achieved under mild basic conditions, for example, using potassium carbonate in methanol.

Below is a general experimental workflow for the synthesis:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromophenylacetonitrile

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

Part A: Sonogashira Coupling

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenylacetonitrile (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 1-2 mol%).

-

Add the solvent (e.g., THF or DMF) and the base (e.g., Et₃N or DIPA, 2-3 eq).

-

Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude silyl-protected product.

Part B: Deprotection

-

Dissolve the crude intermediate in methanol.

-

Add a stoichiometric amount of potassium carbonate.

-

Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2240 - 2260 |

| ≡C-H (Alkyne) | Stretching | ~3300 (sharp) |

| C≡C (Alkyne) | Stretching | 2100 - 2140 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on published data for a similar compound, 1-(4-ethynylphenyl)-2-phenylethyne, the following chemical shifts can be anticipated for this compound in CDCl₃.[3]

¹H NMR:

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) |

| ≡C-H | Singlet | ~3.1 |

| -CH₂- | Singlet | ~3.7 |

| Aromatic-H | Multiplets | 7.3 - 7.6 |

¹³C NMR:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C≡N | ~118 |

| -CH₂- | ~23 |

| C≡C (quaternary) | ~83 |

| C≡C-H | ~78 |

| Aromatic C-CN | ~132 |

| Aromatic C-C≡CH | ~122 |

| Aromatic CH | 128 - 133 |

Reactivity of the Nitrile Functionality

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, providing access to a range of other important functional groups.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid, 4-ethynylphenylacetic acid, under either acidic or basic conditions.

-

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) will yield the carboxylic acid.

-

Base-catalyzed hydrolysis: Treatment with a strong base (e.g., NaOH or KOH) followed by an acidic workup will also produce the carboxylic acid.

Caption: Hydrolysis of the nitrile group to a carboxylic acid.

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine, 2-(4-ethynylphenyl)ethanamine, using strong reducing agents.

-

Lithium Aluminum Hydride (LiAlH₄): A common and effective reagent for this transformation. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.

-

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Raney Nickel, Palladium, or Platinum) can also be used for the reduction.

Caption: Reduction of the nitrile group to a primary amine.

Reaction with Organometallic Reagents

The electrophilic carbon of the nitrile can be attacked by organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to form ketones after hydrolysis of the intermediate imine. This provides a route to introduce a new carbon-carbon bond.

Cycloaddition Reactions

While the ethynyl group is more commonly associated with cycloaddition reactions, the nitrile group can also participate in certain cycloadditions, although this is less common for arylacetonitriles. For instance, in the presence of azides, the nitrile can potentially undergo a [3+2] cycloaddition to form tetrazoles, though this typically requires harsh conditions or specific catalysts.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in medicinal chemistry. The nitrile group can serve as a precursor to amines and carboxylic acids, which are common functionalities in drug molecules. Furthermore, the ethynyl group allows for the facile introduction of this moiety into larger molecules via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages.[2]

While there is limited publicly available information on the specific biological activities of this compound itself, its derivatives have been explored in various therapeutic areas. The ability to independently functionalize both the nitrile and ethynyl groups allows for the generation of diverse compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. The nitrile functionality can be readily transformed into other valuable functional groups such as carboxylic acids and primary amines through well-established synthetic protocols. The presence of the ethynyl group further enhances its utility, allowing for its incorporation into more complex structures via powerful coupling reactions. This technical guide provides a foundational understanding of the synthesis, characterization, and reactivity of the nitrile group in this compound, which should prove valuable for researchers and scientists working in the field of drug development and organic synthesis. Further exploration of the biological activities of this compound and its derivatives is a promising area for future research.

References

No Publicly Available Data on the Biological Activity of 4-Ethynylphenylacetonitrile Derivatives

A comprehensive review of scientific literature, patent databases, and chemical repositories has revealed a significant gap in publicly accessible research regarding the biological activity of 4-ethynylphenylacetonitrile derivatives. Despite extensive searches, no specific studies detailing the synthesis, biological evaluation, quantitative activity data, or mechanisms of action for this particular class of compounds could be identified.

This finding indicates that the therapeutic potential of this compound derivatives remains largely unexplored within the public domain of scientific research. Consequently, the creation of an in-depth technical guide or whitepaper, as originally requested, is not feasible at this time due to the absence of the necessary foundational data.

While the core request concerning this compound derivatives cannot be fulfilled, research on the broader class of phenylacetonitrile and 2-phenylacrylonitrile derivatives has shown promising results in the area of oncology.

Potential Biological Activity of Related Phenylacetonitrile Scaffolds

Several studies have investigated the anticancer properties of phenylacetonitrile and 2-phenylacrylonitrile derivatives. A notable area of interest is their activity as tubulin inhibitors .

Tubulin Inhibition and Anticancer Effects

Certain 2-phenylacrylonitrile derivatives have demonstrated potent activity against cancer cell lines by interfering with microtubule dynamics. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell structure.

Mechanism of Action: These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule formation leads to:

-

Cell Cycle Arrest: By interfering with the mitotic spindle, the derivatives can halt the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.

-

Induction of Apoptosis: The sustained cell cycle arrest can trigger programmed cell death, or apoptosis, leading to the elimination of cancerous cells.

One study on a specific 2-phenylacrylonitrile derivative, identified as 1g2a , showcased significant inhibitory activity against human colon cancer (HCT116) and hepatocellular carcinoma (BEL-7402) cell lines.

Experimental Data on a 2-Phenylacrylonitrile Derivative

Below is a summary of the reported in vitro anti-proliferative activity for compound 1g2a.

| Compound | Cell Line | IC50 (nM) |

| 1g2a | HCT116 (Colon Cancer) | 5.9 |

| 1g2a | BEL-7402 (Hepatocellular Carcinoma) | 7.8 |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are generalized methodologies typically employed in the evaluation of potential anticancer agents like phenylacetonitrile derivatives.

Synthesis of 2-Phenylacrylonitrile Derivatives

A common synthetic route for this class of compounds is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as a substituted phenylacetonitrile, in the presence of a basic catalyst.

In Vitro Anti-proliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Following treatment, the MTT reagent is added to each well.

-

Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC50 value.

-

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

-

Procedure:

-

Cells are treated with the test compound for a defined period.

-

The cells are then harvested, fixed (e.g., with ethanol), and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

-

The DNA content of individual cells is measured by a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed.

-

Signaling Pathway Diagram

The following diagram illustrates a simplified workflow for the initial screening and characterization of potential anticancer compounds.

Caption: A generalized workflow for the discovery and initial characterization of novel anticancer compounds.

Conclusion and Future Directions

While there is a clear lack of research on This compound derivatives , the documented anticancer activity of related phenylacetonitrile and 2-phenylacrylonitrile scaffolds suggests that the this compound core could also possess interesting biological properties. The ethynyl group, in particular, is a versatile functional group in medicinal chemistry and could potentially influence the compound's binding affinity, metabolic stability, and overall pharmacological profile.

Future research in this area would require the initial synthesis of a library of this compound derivatives followed by a systematic evaluation of their biological activities. Screening against a panel of cancer cell lines would be a logical first step, and any promising "hit" compounds could then be subjected to more detailed mechanistic studies, such as those outlined above.

For researchers, scientists, and drug development professionals, this represents an untapped area of chemical space with the potential for the discovery of novel therapeutic agents. Further investigation is warranted to determine if this compound derivatives hold any promise in the field of drug discovery.

Methodological & Application

Sonogashira Coupling Protocols for the Synthesis of Diarylacetylenes Utilizing 4-Ethynylphenylacetonitrile

Application Note AP-SC-2025-01

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is widely employed in the synthesis of natural products, pharmaceuticals, and advanced materials. 4-Ethynylphenylacetonitrile is a valuable building block in medicinal chemistry and materials science due to the presence of both a reactive terminal alkyne and a nitrile functional group. This application note provides detailed protocols for the Sonogashira coupling of this compound with various aryl halides, offering researchers a guide to synthesizing a range of substituted diarylacetylene derivatives.

General Reaction Scheme

The Sonogashira coupling reaction of this compound with an aryl halide (Ar-X) can be represented by the following general scheme:

Key Parameters and Optimization

Several factors can influence the efficiency and outcome of the Sonogashira coupling reaction. These include the choice of catalyst and co-catalyst, the nature of the solvent and base, and the reaction temperature and time. For the coupling of this compound, both traditional palladium-copper catalytic systems and copper-free conditions have been explored to mitigate the formation of alkyne homocoupling byproducts.

Experimental Protocols

This section details established protocols for the Sonogashira coupling of this compound with various aryl halides.

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling of this compound with Aryl Iodides

This protocol is a standard method for the coupling of terminal alkynes with aryl iodides, known for its reliability and generally high yields.

Materials:

-

This compound

-

Aryl iodide (e.g., 4-iodoanisole, 1-iodo-4-nitrobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous triethylamine (5 mL) and anhydrous THF (10 mL) to the flask.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diarylacetylene.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with Aryl Bromides

This protocol is advantageous for substrates that are sensitive to copper salts or to minimize the formation of homocoupling byproducts.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., PPh₃, XPhos)

-

Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)